molecular formula C14H15NO3 B13359284 (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid

(1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid

Katalognummer: B13359284
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: BFKVHWIYFXQSRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid is an organic compound that features a naphthalene ring substituted with a methylaminomethyl group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, is first functionalized to introduce the desired substituents. This can be achieved through various methods such as Friedel-Crafts alkylation or acylation.

    Acetic Acid Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

(1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in the study of biological processes and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. The exact mechanism of action would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1-Methylaminomethyl-naphthalen-2-yloxy)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

2-[1-(methylaminomethyl)naphthalen-2-yl]oxyacetic acid

InChI

InChI=1S/C14H15NO3/c1-15-8-12-11-5-3-2-4-10(11)6-7-13(12)18-9-14(16)17/h2-7,15H,8-9H2,1H3,(H,16,17)

InChI-Schlüssel

BFKVHWIYFXQSRQ-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=CC2=CC=CC=C21)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.